molecular formula C16H17NO4S B13577734 Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate

Methyl 4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoate

Cat. No.: B13577734
M. Wt: 319.4 g/mol
InChI Key: ZNIQGOSLXCIOQP-UHFFFAOYSA-N
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Description

MSAB , is a chemical compound with the following molecular formula:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{NO}_4\text{S}C15​H15​NO4​S

. It has a molecular weight of 305.35 g/mol and the CAS number 173436-66-3 . MSAB is a cell-permeable compound that plays a crucial role in Wnt/β-catenin signaling.

Preparation Methods

Synthetic Routes:: The synthetic route for MSAB involves the reaction of 3-aminobenzoic acid methyl ester with 4-methylbenzenesulfonyl chloride. The reaction proceeds under appropriate conditions to yield MSAB.

Industrial Production:: While there isn’t extensive information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers typically employ standard organic synthesis techniques to prepare MSAB.

Chemical Reactions Analysis

MSAB undergoes several types of reactions:

    Substitution Reactions: MSAB can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. Common reagents include amines or other nucleophiles.

    Oxidation and Reduction Reactions: MSAB may undergo oxidation or reduction processes, although specific examples are not widely reported.

    Major Products: The major products formed from MSAB reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry::

    Wnt/β-Catenin Pathway Research: MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells.

    Drug Development: Researchers explore MSAB’s potential as an anti-cancer agent by modulating Wnt/β-catenin signaling.

Biology and Medicine::

    Cancer Therapy: MSAB’s efficacy against Wnt-dependent cancer growth makes it a promising candidate for cancer treatment.

    Cell Signaling Studies: MSAB helps elucidate the role of Wnt/β-catenin signaling in cellular processes.

Industry::

    Pharmaceuticals: MSAB’s unique mechanism of action may inspire drug development.

    Biotechnology: Researchers investigate its applications in gene expression regulation.

Mechanism of Action

MSAB directly interacts with β-catenin within the C-terminal two-thirds of the Armadillo repeat region. This interaction leads to β-catenin ubiquitination and subsequent proteasomal degradation. By downregulating Wnt/β-catenin target genes, MSAB selectively inhibits cancer cell proliferation .

Comparison with Similar Compounds

MSAB’s uniqueness lies in its specific targeting of Wnt/β-catenin signaling. Similar compounds include other Wnt pathway modulators, but MSAB’s distinct mechanism sets it apart.

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(4-methylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H17NO4S/c1-11-4-8-14(9-5-11)22(19,20)17-15-10-13(16(18)21-3)7-6-12(15)2/h4-10,17H,1-3H3

InChI Key

ZNIQGOSLXCIOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)C

Origin of Product

United States

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